3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
CAS No.: 339023-58-4
Cat. No.: VC4289137
Molecular Formula: C17H14N2O5
Molecular Weight: 326.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339023-58-4 |
|---|---|
| Molecular Formula | C17H14N2O5 |
| Molecular Weight | 326.308 |
| IUPAC Name | 3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
| Standard InChI | InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)18-10-15(19(21)22)16-13-4-2-3-5-14(13)17(20)24-16/h2-10,16,18H,1H3/b15-10+ |
| Standard InChI Key | KBIUSTYPTCATIF-XNTDXEJSSA-N |
| SMILES | COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Introduction
Chemical Characterization
Molecular Structure and Nomenclature
The IUPAC name for this compound is 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one, reflecting its benzofuran backbone substituted with a nitrovinyl group at position 3 and a 4-methoxyanilino moiety . The structural complexity arises from the conjugation of the nitro group () with the vinyl linkage, which influences its electronic properties and reactivity.
Physical-Chemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 542.3 ± 50.0 °C (Predicted) | |
| Density | 1.393 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.86 ± 0.70 (Predicted) |
These properties suggest moderate thermal stability and solubility in polar organic solvents, aligning with its nitroaromatic character .
Synthesis and Reactivity
Synthetic Routes
While detailed synthetic protocols are proprietary, general pathways involve multi-step reactions starting with functionalized benzofuran precursors. Key steps likely include:
-
Cyclization to form the benzofuran ring.
-
Nitrovinyl Group Introduction via condensation reactions.
Chemical Transformations
The nitrovinyl group participates in redox reactions, such as reduction to amines or oxidation to carboxylic derivatives. The methoxyanilino moiety may undergo electrophilic substitution, enabling further functionalization .
Biological and Pharmacological Profile
Preliminary studies on structurally analogous benzofuran derivatives suggest potential antiviral and cytotoxic activities. For example, nitrovinyl-substituted benzofurans have demonstrated inhibitory effects against viral strains, though specific data for this compound remain unpublished in peer-reviewed journals .
| Supplier | Location | Contact Information |
|---|---|---|
| Hangzhou MolCore BioPharmatech | China | sales@molcore.com |
| Matrix Scientific | United States | sales@matrixscientific.com |
| Key Organics Limited | United Kingdom | enquiries@keyorganics.ltd.uk |
These suppliers highlight its niche use in research and development .
Comparative Analysis with Structural Analogues
Analogues such as 3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one and 3-[2-(4-fluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one exhibit modified electronic properties due to halogen substituents, which may enhance reactivity or bioavailability .
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